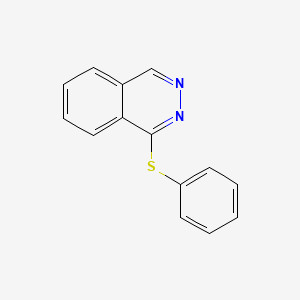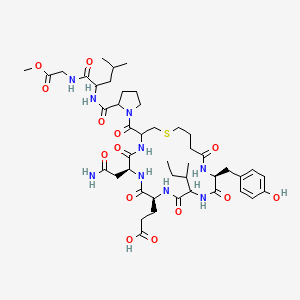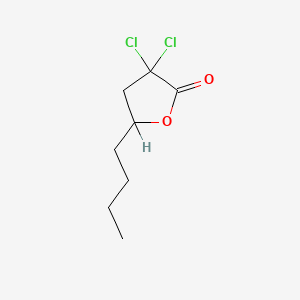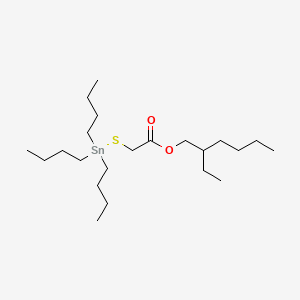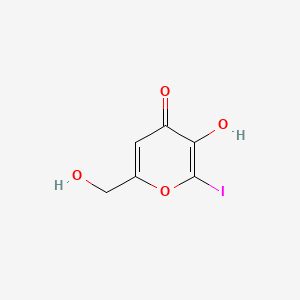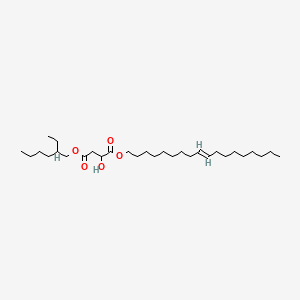
Sodium hydroxy(tridecyloxy)propanesulphonate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Sodium hydroxy(tridecyloxy)propanesulphonate is a chemical compound with the molecular formula C16H33NaO5S and a molecular weight of 360.48499 g/mol . It is categorized as a heterocyclic organic compound and is primarily used for research purposes . This compound is known for its surfactant properties, making it valuable in various industrial applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The preparation of sodium hydroxy(tridecyloxy)propanesulphonate typically involves the reaction of tridecyl alcohol with sodium bisulfite and propylene oxide. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme can be represented as follows:
[ \text{Tridecyl alcohol} + \text{Sodium bisulfite} + \text{Propylene oxide} \rightarrow \text{this compound} ]
Industrial Production Methods: In industrial settings, the production of this compound involves the use of continuous reactors to maintain consistent reaction conditions. The reactants are introduced into the reactor, where they undergo the necessary chemical transformations. The product is then purified through various separation techniques, such as distillation and crystallization, to obtain a high-purity compound .
Analyse Chemischer Reaktionen
Types of Reactions: Sodium hydroxy(tridecyloxy)propanesulphonate can undergo several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfonic acid derivatives.
Reduction: Reduction reactions can convert the sulfonate group to a sulfinate group.
Substitution: The hydroxyl group can be substituted with other functional groups, such as halides or alkoxides.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Halogenating agents like thionyl chloride or phosphorus tribromide can be employed.
Major Products:
Oxidation: Sulfonic acid derivatives.
Reduction: Sulfinate derivatives.
Substitution: Halogenated or alkoxylated products.
Wissenschaftliche Forschungsanwendungen
Sodium hydroxy(tridecyloxy)propanesulphonate has a wide range of applications in scientific research, including:
Chemistry: Used as a surfactant in various chemical reactions to enhance solubility and reaction rates.
Biology: Employed in cell culture studies to improve cell membrane permeability.
Medicine: Investigated for its potential use in drug delivery systems due to its surfactant properties.
Industry: Utilized in the formulation of detergents, emulsifiers, and dispersants.
Wirkmechanismus
The mechanism of action of sodium hydroxy(tridecyloxy)propanesulphonate primarily involves its surfactant properties. The compound reduces the surface tension of aqueous solutions, allowing for better interaction between hydrophobic and hydrophilic substances. This property is particularly useful in emulsification and dispersion processes. The molecular targets include cell membranes and other lipid-containing structures, where the compound can enhance permeability and facilitate the transport of molecules .
Vergleich Mit ähnlichen Verbindungen
Sodium dodecyl sulfate: Another surfactant with similar properties but a different alkyl chain length.
Sodium lauryl ether sulfate: A surfactant with an ether linkage in the alkyl chain.
Sodium stearate: A surfactant with a longer alkyl chain and different functional groups.
Uniqueness: Sodium hydroxy(tridecyloxy)propanesulphonate is unique due to its specific combination of a tridecyl group and a hydroxypropanesulphonate moiety. This structure provides a balance of hydrophobic and hydrophilic properties, making it particularly effective in applications requiring emulsification and dispersion. Its ability to enhance cell membrane permeability also sets it apart from other surfactants .
Eigenschaften
CAS-Nummer |
71929-18-5 |
|---|---|
Molekularformel |
C16H33NaO5S |
Molekulargewicht |
360.5 g/mol |
IUPAC-Name |
sodium;1-hydroxy-3-tridecoxypropane-1-sulfonate |
InChI |
InChI=1S/C16H34O5S.Na/c1-2-3-4-5-6-7-8-9-10-11-12-14-21-15-13-16(17)22(18,19)20;/h16-17H,2-15H2,1H3,(H,18,19,20);/q;+1/p-1 |
InChI-Schlüssel |
WLNCWUBYSUSGJZ-UHFFFAOYSA-M |
Kanonische SMILES |
CCCCCCCCCCCCCOCCC(O)S(=O)(=O)[O-].[Na+] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


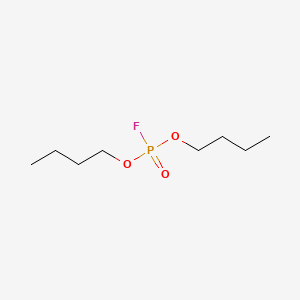
![(1-Phenylethyl)[1-(2,4-xylyl)ethyl]benzene](/img/structure/B12662656.png)
